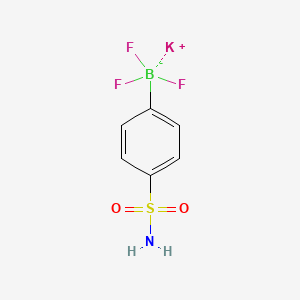![molecular formula C12H18ClF2N B13464344 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group and the bicyclo[1.1.1]pentane framework imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butanes or through nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the difluoroethyl group or the amine group to yield various reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used as a probe to study the effects of difluoroethyl groups on biological systems. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, the compound is of interest due to its potential as a drug candidate. The bicyclo[1.1.1]pentane framework is known to impart metabolic stability and improve the pharmacokinetic properties of drug molecules .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high strength and thermal stability. It can also be used in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane framework provides a rigid structure that can enhance binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 1-Bicyclo[1.1.1]pentylamine hydrochloride
- 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
The uniqueness of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride lies in the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with enhanced properties.
Eigenschaften
Molekularformel |
C12H18ClF2N |
|---|---|
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
3-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11;/h2-7,15H2,1H3;1H |
InChI-Schlüssel |
IDLYSCZCUTUWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C12CC(C1)(C2)C34CC(C3)(C4)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)

![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
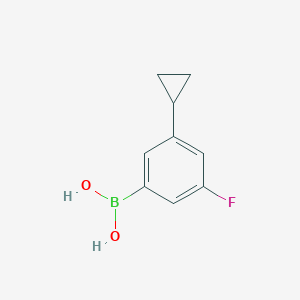

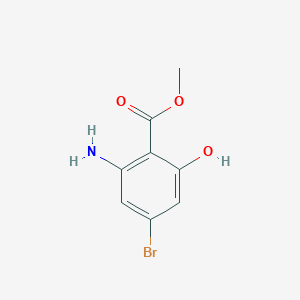
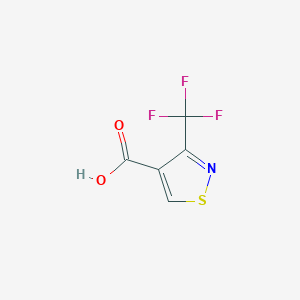
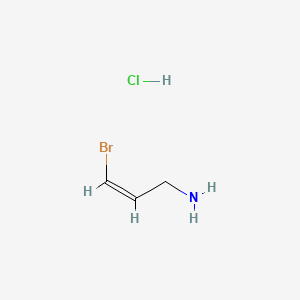

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
